Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate
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Overview
Description
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethoxy group, an ethyl group, and a carboxylate ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethoxy-5-ethylthiophene-2-carboxylate typically involves the reaction of 3-ethoxy-5-ethylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification. The general reaction scheme is as follows:
3-ethoxy-5-ethylthiophene-2-carboxylic acid+methanolsulfuric acidmethyl 3-ethoxy-5-ethylthiophene-2-carboxylate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-5-ethylthiophene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its metabolism and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethoxy-2-thiophenecarboxylate
- Ethyl 3-ethoxy-5-ethylthiophene-2-carboxylate
- Methyl 3-methoxy-5-ethylthiophene-2-carboxylate
Uniqueness
Methyl 3-ethoxy-5-ethylthiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and properties. The presence of both ethoxy and ethyl groups on the thiophene ring can affect its electronic distribution and steric interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
181063-74-1 |
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Molecular Formula |
C10H14O3S |
Molecular Weight |
214.279 |
IUPAC Name |
methyl 3-ethoxy-5-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-4-7-6-8(13-5-2)9(14-7)10(11)12-3/h6H,4-5H2,1-3H3 |
InChI Key |
SDJYLBDKHUJKTF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)C(=O)OC)OCC |
Synonyms |
2-Thiophenecarboxylicacid,3-ethoxy-5-ethyl-,methylester(9CI) |
Origin of Product |
United States |
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